5-(4-Tert-butylphenyl)-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research
The indole nucleus, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and drug discovery. benthamdirect.comwisdomlib.org Its unique electronic properties and the ability of its nitrogen atom's lone pair to delocalize across the ring system contribute to its diverse chemical reactivity. jetir.org This versatility allows for the synthesis of a multitude of derivatives with a wide spectrum of pharmacological activities. nih.govresearchgate.net
Indole derivatives are integral to numerous pharmaceuticals, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. researchgate.netnih.govnih.gov The indole scaffold's ability to mimic protein structures and interact with various biological targets makes it a highly sought-after pharmacophore in the development of new therapeutic agents. jetir.orgmdpi.com Prominent examples of indole-containing drugs include the anticancer agent vincristine (B1662923) and the antihypertensive drug reserpine. nih.gov
The significance of the indole scaffold extends beyond medicinal applications into materials science and catalysis. nih.govnih.gov The inherent fluorescence of some indole derivatives makes them valuable in the development of organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov Furthermore, indole-based compounds are utilized as ligands in asymmetric catalysis, facilitating the synthesis of chiral molecules with high enantioselectivity. mdpi.comnih.gov
Overview of Aryl-Substituted Indole Derivatives in Academic Inquiry
Aryl-substituted indoles, where an aromatic ring is attached to the indole core, represent a significant class of compounds that have garnered considerable attention in academic research. chinesechemsoc.org The introduction of an aryl group can significantly modulate the electronic and steric properties of the indole scaffold, leading to novel biological activities and applications. These derivatives are often investigated for their potential as ligands for various receptors, including the aryl hydrocarbon receptor (AhR). nih.gov
The synthesis of aryl-substituted indoles is a topic of extensive research, with numerous methods developed to control the position and nature of the aryl substituent. chinesechemsoc.orgnih.govrsc.org These synthetic strategies are crucial for creating libraries of diverse compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov The atroposelective synthesis of axially chiral aryl-indoles, where rotation around the aryl-indole bond is restricted, is a particularly challenging and important area of research due to the potential of these compounds as chiral ligands and catalysts. chinesechemsoc.orgacs.org
Contextualization of 5-(4-Tert-butylphenyl)-1H-indole within the Broader Field of Indole Chemistry
This compound is a specific example of an aryl-substituted indole. The presence of the bulky tert-butyl group on the phenyl ring introduces distinct steric and electronic characteristics. Research on related compounds, such as those with a 4-methoxyphenyl (B3050149) substituent, has indicated that the nature of the para-substituent on the phenyl ring can influence the compound's biological activity, for instance, by affecting its interaction with enzymes. mdpi.com
Scope and Objectives of Research on this compound and its Analogs
The primary objectives of research focused on this compound and its analogs are multifaceted. A key area of investigation is the exploration of their potential as therapeutic agents. For instance, derivatives of diindolylmethane, which share a structural similarity in having aryl-like substitutions, have been studied for their anti-leukemia activities. frontiersin.org Specifically, a diindolylmethane derivative, 1,1-bis [3'-(5-methoxyindolyl)]-1-(p-t-butylphenyl) methane, has shown selective induction of apoptosis in acute myeloid leukemia (AML) cells. frontiersin.org
Furthermore, research aims to elucidate the structure-activity relationships of these compounds. By synthesizing and evaluating a series of analogs with systematic variations in their structure, researchers can identify the key molecular features responsible for their biological effects. This includes understanding how modifications to the tert-butylphenyl group or the indole core affect their interaction with biological targets.
Another significant objective is the development of efficient and selective synthetic methodologies for these complex molecules. This includes the optimization of reaction conditions and the exploration of novel catalytic systems to produce these compounds in high yields and purity. dergipark.org.trsciencedaily.com The synthesis of related compounds, such as 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols, highlights the synthetic efforts in creating complex heterocyclic systems with potential biological applications. doaj.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H19N |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-18(2,3)16-7-4-13(5-8-16)14-6-9-17-15(12-14)10-11-19-17/h4-12,19H,1-3H3 |
InChI Key |
FKWKURVBCKNBNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of key functional groups. For 5-(4-tert-butylphenyl)-1H-indole, the FT-IR spectrum is characterized by several key absorption bands. The N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp band around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from both the indole and phenyl rings are expected in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching from the tert-butyl group would be observed as strong bands in the 2960-2870 cm⁻¹ range. Furthermore, the characteristic stretching vibrations of the aromatic C=C bonds within the rings are expected to appear in the 1620-1450 cm⁻¹ region. researchgate.net
Table 1: Characteristic FT-IR Peak Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Indole N-H | ~3400 |
| Aromatic C-H Stretch | Indole and Phenyl C-H | 3100-3000 |
| Aliphatic C-H Stretch | Tert-butyl C-H | 2960-2870 |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For a molecule like this compound, Raman spectroscopy can provide valuable information about the carbon skeleton and aromatic ring vibrations.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can amplify the signal by many orders of magnitude for molecules adsorbed onto a nanostructured metal surface, typically silver or gold. frontiersin.org The enhancement allows for the detection of very low concentrations of an analyte. researchgate.net In a SERS investigation of this compound, the molecule would likely adsorb onto the metal surface through the π-system of the indole or phenyl rings, or via the nitrogen atom's lone pair electrons. researchgate.net The orientation of the molecule on the surface, whether it lies flat or stands perpendicular, would influence which Raman modes are most strongly enhanced, providing insights into the molecule-surface interaction. researchgate.netresearchgate.net For instance, if the molecule orients with the rings parallel to the surface, the ring breathing modes would be significantly enhanced. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the spectrum of this compound, several distinct signals would be expected. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region, often above 8.0 ppm. The protons on the indole ring itself would show characteristic chemical shifts and coupling patterns. The protons on the phenyl ring would appear in the aromatic region (typically 7.0-8.0 ppm), showing a splitting pattern indicative of para-substitution. A prominent singlet, integrating to nine protons, would be observed in the upfield region (around 1.3 ppm) corresponding to the chemically equivalent methyl protons of the tert-butyl group. chemicalbook.com
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| Indole N-H | broad singlet | > 8.0 |
| Aromatic H (Indole & Phenyl) | multiplet/doublet | 7.0 - 8.0 |
¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. The spectrum of this compound would show distinct signals for each carbon atom. The aromatic carbons of the indole and phenyl rings would resonate in the downfield region, typically between 110 and 150 ppm. The quaternary carbon of the tert-butyl group would appear around 34 ppm, while the methyl carbons of the tert-butyl group would be found further upfield, around 31 ppm. The specific chemical shifts of the indole carbons can help confirm the position of the phenyl substituent. mdpi.com
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Indole & Phenyl) | 110 - 150 |
| Quaternary C (Tert-butyl) | ~34 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. For this compound (C₂₀H₂₁N), the molecular ion peak [M]⁺• would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry could confirm the elemental composition.
The fragmentation pattern in the mass spectrum is particularly informative. A common and significant fragmentation pathway would be the loss of a methyl group (CH₃•, mass 15) from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺. Another expected fragmentation is the loss of the entire tert-butyl group (C₄H₉•, mass 57) via cleavage of the C-C bond connecting it to the phenyl ring. The stability of the resulting fragments often dictates the most abundant peaks in the spectrum. nih.govmiamioh.edu
Table 4: Key Mass Spectrometry Fragments for this compound
| Ion | Description | Predicted m/z |
|---|---|---|
| [M]⁺• | Molecular Ion | 275 |
| [M-15]⁺ | Loss of a methyl group | 260 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uklibretexts.org The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the presence of chromophores—functional groups that contain valence electrons with low excitation energies. shu.ac.uk
For organic molecules like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions. slideshare.net These transitions involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals and occur in the experimentally accessible range of 200-800 nm. libretexts.org The indole ring system and the appended phenyl group in this compound constitute a conjugated π-system, which is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
The photophysics of the parent indole molecule are known to be complex, with its first UV absorption band being a subject of detailed study. rsc.org This band is understood to encompass multiple electronic transitions, and its characteristics can be significantly influenced by the polarity of the solvent. rsc.org This solvent effect, known as solvatochromism, can cause a shift in the absorption maximum (λmax) to either a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) depending on the nature of the electronic transition and the solvent's polarity. tanta.edu.eg
Hypothetical UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| π → π* (Indole) | ~270-290 | High |
| π → π* (Phenyl) | ~250-260 | Moderate |
X-ray Diffraction (XRD) for Crystalline Structure Determination
For a compound like this compound, a single-crystal XRD analysis would provide invaluable information. The data obtained would allow for the unambiguous determination of the relative orientation of the indole and the 4-tert-butylphenyl rings. It would also reveal the planarity of the indole ring and any distortions that may arise from steric interactions with the bulky tert-butylphenyl substituent. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking interactions between the aromatic rings.
The primary outcome of an XRD experiment is a set of crystallographic data that describes the unit cell of the crystal and the positions of all atoms within it. Although a specific crystal structure for this compound has not been reported in the surveyed literature, a table outlining the typical parameters obtained from a single-crystal XRD analysis is provided below for illustrative purposes.
Typical Crystallographic Data Obtained from XRD Analysis
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| a, b, c (Å) | The dimensions of the unit cell edges. |
| α, β, γ (°) | The angles between the unit cell edges. |
| V (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
| R-factor | A measure of the agreement between the calculated and observed diffraction data. |
Computational and Theoretical Chemistry Studies of 5 4 Tert Butylphenyl 1h Indole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.
Geometry Optimization and Conformational Analysis
This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. Conformational analysis explores the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds and determines their relative stabilities.
Vibrational Frequency Analysis and Assignments
Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies). These calculations also predict the infrared and Raman spectra of the molecule, allowing for the assignment of specific vibrational modes to the observed spectral bands.
Electronic Structure Characterization: Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and electronic transport properties.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a localized picture of the bonding and intramolecular interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, offering insights into the stability arising from these interactions.
Prediction of Nonlinear Optical (NLO) Properties
Computational methods can be used to predict the nonlinear optical (NLO) properties of a molecule, such as its polarizability and hyperpolarizability. These properties are important for applications in optoelectronics and photonics. Molecules with large NLO responses often feature extended π-conjugated systems and significant charge transfer characteristics.
Without specific studies on "5-(4-tert-butylphenyl)-1H-indole," a detailed and accurate article as per the user's request cannot be generated.
Quantum Chemical Descriptors and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining various descriptors that shed light on the reactivity of a molecule. These descriptors are derived from the molecule's electronic structure and can predict how it will interact with other chemical species.
Fukui Functions and Local Reactivity Indicators
Fukui functions are a key concept in conceptual DFT, used to identify the most reactive sites within a molecule. nih.gov These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.
For this compound, the Fukui functions would be calculated to pinpoint the atoms most likely to engage in chemical reactions. Generally, in indole (B1671886) systems, the C3 position of the indole ring is known to be highly nucleophilic and prone to electrophilic substitution. rsc.orguchile.cl The Fukui function analysis would provide a quantitative measure of this reactivity. The presence of the 4-tert-butylphenyl substituent at the C5 position would influence the electron distribution across the indole ring system, and Fukui functions would precisely map these electronic effects.
Table 1: Conceptual Framework for Fukui Function Analysis of this compound
| Reactive Site | Predicted Type of Attack | Expected Fukui Function Value | Influence of 4-tert-butylphenyl Group |
| Indole N1-H | Acidic Proton | High f+ | Minor electronic influence |
| Indole C2 | Electrophilic/Nucleophilic | Moderate f-/f+ | Electron-donating effect may modulate reactivity |
| Indole C3 | Nucleophilic | High f- | Enhanced nucleophilicity due to substituent |
| Phenyl Ring Carbons | Electrophilic | Varies based on position | Tert-butyl group directs electrophilic attack |
This table represents a conceptual prediction based on the known reactivity of indole systems. Actual values would require specific DFT calculations.
Average Local Ionization Energies
The average local ionization energy (ALIE) is another powerful descriptor for predicting chemical reactivity. It represents the average energy required to remove an electron from any point in the space of a molecule. nih.gov Lower ALIE values on the molecular surface indicate regions where electrons are least tightly held and are therefore more susceptible to electrophilic attack. nih.govresearchgate.net
For this compound, a three-dimensional map of the ALIE on its molecular surface would be generated. It is anticipated that the regions with the lowest ALIE values would be located over the π-system of the indole ring, particularly around the C3 position, reinforcing the predictions from Fukui functions. The electron-donating nature of the tert-butyl group on the phenyl ring would likely lead to lower ALIE values on that ring as well, suggesting potential sites for electrophilic interaction.
Chemical Potential and Electrophilicity Index Determination
For this compound, a higher chemical potential compared to unsubstituted indole would suggest a greater tendency to donate electrons, making it more reactive towards electrophiles. The electrophilicity index would provide a measure of its ability to act as an electrophile. The introduction of the tert-butylphenyl group, an electron-donating group, is expected to increase the HOMO energy, thereby increasing the chemical potential and likely affecting the electrophilicity index. A study on indole-ketone complexes highlighted the utility of the electrophilicity index in understanding intermolecular interactions. nih.gov
Table 2: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Definition | Predicted Trend for this compound |
| Chemical Potential (μ) | Tendency to donate electrons | Higher than unsubstituted indole |
| Electrophilicity Index (ω) | Ability to accept electrons | Potentially lower than more electron-deficient indoles |
These are qualitative predictions. Precise values would be obtained from quantum chemical calculations.
Molecular Docking Simulations for Ligand-Target Interactions (In Vitro)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. mdpi.comnih.gov
Assessment of Binding Affinities with Biological Macromolecules
Molecular docking simulations of this compound would be performed against various biological macromolecules, particularly those implicated in diseases like cancer, where indole derivatives have shown promise. frontiersin.org For instance, protein kinases are a common target for indole-based inhibitors. nih.govnih.gov The simulations would calculate a binding affinity or docking score, which is an estimation of the binding free energy of the ligand-target complex. A lower binding affinity value generally indicates a more stable complex and a higher likelihood of the compound being a potent inhibitor.
Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Biological Target | Predicted Binding Affinity (kcal/mol) | Reference Ligand Binding Affinity (kcal/mol) |
| Protein Kinase (e.g., Src Kinase) | -8.5 | -9.2 |
| Androgen Receptor | -7.9 | -8.3 |
| Suppressor of Cytokine Signaling 6 | -9.1 | -8.9 |
These are hypothetical values to illustrate the type of data obtained from molecular docking. Actual results would depend on the specific protein target and docking software used.
Structure Activity Relationship Sar Investigations of 5 4 Tert Butylphenyl 1h Indole Analogs in Vitro Focus
Impact of Substituent Position and Nature on Biological Activity
The position and chemical nature of substituents on the indole (B1671886) core and the appended phenyl ring are critical determinants of biological activity.
Role of Tert-butylphenyl Moiety at Various Indole Positions
The placement of the tert-butylphenyl group on the indole ring significantly impacts the molecule's biological profile. While direct SAR studies on moving the 4-tert-butylphenyl group from the 5-position of the indole are not extensively detailed in the provided results, the importance of substituent placement on the indole's benzene (B151609) ring (positions C4 to C7) is a well-established principle in medicinal chemistry. researchgate.net Accessing the C4, C5, C6, and C7 positions of the indole core is often challenging, but crucial for modulating activity. researchgate.net
For instance, in a series of N-phenylindole derivatives developed as antitubercular agents, introducing hydrophobic groups like tert-butyl at the para-position of the N-phenyl ring led to a significant improvement in activity. nih.gov This suggests that the bulky, lipophilic nature of the tert-butyl group can be advantageous for biological interactions.
In a different context, a study on HIV-1 fusion inhibitors based on a bis-indole scaffold found that the linkage position between the two indole rings was critical for activity. nih.gov Compounds with 6-6' linkages were more active than those with 5-6', 6-5', or 5-5' linkages, highlighting the precise spatial arrangement required for optimal interaction with the biological target. nih.gov While not directly about the tert-butylphenyl group, this underscores the general principle that the position of a bulky substituent on the indole framework is a key determinant of potency.
The following table summarizes the effect of substituent position on the activity of indole derivatives based on related studies.
| Scaffold | Substituent | Position | Effect on Activity | Reference |
| N-phenylindole | tert-butyl | para-position of N-phenyl | Significant improvement in antitubercular activity | nih.gov |
| Bis-indole | Indole ring | 6-6' linkage | More active as HIV-1 fusion inhibitors | nih.gov |
| Bis-indole | Indole ring | 5-6', 6-5', 5-5' linkages | Reduced activity as HIV-1 fusion inhibitors | nih.gov |
Influence of Other Substituents on the Indole Core
The biological activity of 5-phenyl-1H-indole derivatives can be further modulated by introducing other substituents onto the indole core. For example, in the development of antitubercular agents, the presence of a methyl group at the 5-position of a 3-phenyl-1H-indole scaffold was evaluated. mdpi.com Similarly, a methoxy (B1213986) group at the 5-position was also investigated. mdpi.com
In another study focusing on anti-infective agents, it was found that indole derivatives with halogen substitutions exhibited excellent inhibition of bacterial growth. nih.gov Specifically, 5-chloro-3-phenyl-1H-indole was synthesized and evaluated for its antimycobacterial properties. mdpi.com
The nature of the substituent at the 3-position of N-phenylindole derivatives also plays a role. Acetyl substituents at this position were found to be more favorable for antitubercular activity compared to ester or amide groups. nih.gov
The table below provides a summary of the influence of various substituents on the indole core's biological activity.
| Scaffold | Substituent | Position | Effect on Activity | Reference |
| 3-phenyl-1H-indole | Methyl | 5-position | Evaluated for antimycobacterial activity | mdpi.com |
| 3-phenyl-1H-indole | Methoxy | 5-position | Evaluated for antimycobacterial activity | mdpi.com |
| Indole derivatives | Halogen | - | Excellent inhibition of bacterial growth | nih.gov |
| 5-substituted-3-phenyl-1H-indole | Chloro | 5-position | Synthesized for antimycobacterial evaluation | mdpi.com |
| N-phenylindole | Acetyl | 3-position | Favorable for antitubercular activity | nih.gov |
| N-phenylindole | Ester/Amide | 3-position | Less favorable for antitubercular activity | nih.gov |
Stereochemical Considerations and Enantioselectivity in Indole Derivatives
Stereochemistry is a critical factor in the biological activity of many indole derivatives. The three-dimensional arrangement of atoms can significantly influence how a molecule interacts with its biological target. For instance, the synthesis of an azepinoindole derivative from L-tryptophan resulted in a stereoselective formation, highlighting the importance of chiral precursors in defining the final stereochemistry. nih.gov
In the context of bis- and tris-indole alkaloids, the absolute stereochemistry of chiral centers is a key aspect of their structural elucidation and potential biological function. rsc.org For example, the absolute configuration of the C-2 position in Spongosoritins, which contain an indole moiety, was determined to be (2R) using computational and spectroscopic methods. rsc.org
The enantioselectivity of synthetic routes is also a major consideration. The Sharpless dihydroxylation of a 3-vinyl indole intermediate was used to produce a chiral diol with high enantioselectivity, which was then converted to an optically active indolic diamine. rsc.org This demonstrates the use of stereospecific reactions to control the chirality of indole derivatives.
Conformational Effects on In Vitro Biological Potency
The conformation of a molecule, which describes the spatial arrangement of its atoms, can have a profound impact on its biological activity. This is particularly true for flexible molecules like many indole derivatives.
Planarity and Intramolecular Hydrogen Bonding Contributions
Intramolecular hydrogen bonding can also play a role in stabilizing a particular conformation. In a study of a thiosemicarbazone derivative of indoline (B122111), both molecular mechanics and ab initio calculations predicted the formation of an intramolecular hydrogen bond, which contributed to a planar indole–thiosemicarbazone moiety. sciforum.net
Comparative Analysis of Indole vs. Related Heterocyclic Scaffolds (e.g., Indoline, Benzoxazole (B165842), Benzothiophene, Benzimidazole)
The indole scaffold is often compared to and replaced with other heterocyclic systems in drug discovery to explore new chemical space and improve biological properties. This strategy of bioisosteric replacement can lead to compounds with enhanced activity, better selectivity, or improved pharmacokinetic profiles.
For example, both indole and indoline scaffolds have been investigated as nuclei for novel antibacterial compounds. nih.gov While indoles are well-established in this area, indolines have recently gained more attention. nih.gov
In a study of compounds with cytoprotective and antioxidant activities, indole derivatives were compared with their benzothiazole-2-thione and benzoxazole-2-thione counterparts. mdpi.com The replacement of the sulfur atom in benzothiazole-2-thione with an oxygen atom to give benzoxazole-2-thione resulted in significant changes in molecular conformation and a dramatic impact on biological activity. mdpi.com For instance, an indole-benzothiazole derivative showed notable fungicidal activity, while the corresponding benzoxazole derivative was much less active. mdpi.com
Similarly, a comparative study of 2-phenyl-1H-indoles and benzimidazoles revealed differences in their antioxidant and antimicrobial activities. researchgate.net In general, the indole derivatives exhibited better antibacterial activity than the benzimidazoles. researchgate.net
The table below compares the biological activities of indole derivatives with related heterocyclic scaffolds.
| Indole Derivative | Related Heterocycle | Biological Activity Compared | Findings | Reference |
| Indole | Indoline | Antibacterial | Both are useful scaffolds, with indoline gaining recent interest. | nih.gov |
| Indole-benzothiazole-2-thione | Indole-benzoxazole-2-thione | Fungicidal | Benzothiazole derivative was more active. | mdpi.com |
| 2-Phenyl-1H-indole | 2-Phenyl-benzimidazole | Antibacterial | Indoles showed better activity. | researchgate.net |
| Diamidino-indole | Diamidino-benzimidazole | Antimalarial | Indole derivatives were more active. | nih.gov |
Mechanistic Studies of 5 4 Tert Butylphenyl 1h Indole Interactions in Vitro Focus
Molecular Mechanisms of Enzyme Inhibition (In Vitro)
The inhibitory potential of indole (B1671886) derivatives against various enzymes is a well-documented phenomenon. researchgate.netnih.gov For substituted 5-phenyl-1H-indoles, which are structurally analogous to 5-(4-tert-butylphenyl)-1H-indole, the mechanism of enzyme inhibition often involves complex interactions within the enzyme's active or allosteric sites.
The formation of an enzyme-inhibitor complex is the foundational step of enzyme inhibition. In vitro studies with related indole compounds provide insight into how these complexes are formed and stabilized. The effectiveness of inhibition is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). mdpi.comnih.gov For instance, studies on licoisoflavone B, another heterocyclic compound, demonstrated competitive inhibition of CYP2C8 with a Kᵢ value of 7.0 ± 0.7 μM and mixed-type inhibition for CYP2C9 with a Kᵢ of 1.2 ± 0.2 μM. nih.gov
Research on substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of the enzyme 15-lipoxygenase (ALOX15) has utilized in silico docking and molecular dynamics simulations to visualize these complexes. nih.gov These studies reveal that the inhibitor binds within a substrate-binding pocket. The stability of this complex is crucial for its inhibitory effect. Molecular dynamics simulations lasting several hundred nanoseconds can be used to assess the stability of different binding modes of the inhibitor within the enzyme's cavity. nih.gov The interactions within the complex are often a mix of hydrogen bonds and hydrophobic interactions, which collectively determine the lifespan and efficacy of the enzyme-inhibitor complex. mdpi.com For example, the interaction between an inhibitor and key residues like Histidine can be critical, with slight differences in bond lengths potentially leading to differential allosteric effects. nih.gov
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
|---|---|---|---|---|
| Licoisoflavone B | CYP2C8 | Competitive | 7.4 ± 1.1 | 7.0 ± 0.7 |
| Licoisoflavone B | CYP2C9 | Mixed | 4.9 ± 0.4 | 1.2 ± 0.2 |
| Licoisoflavone B | CYP2B6 | Mixed Reversible/Irreversible | 16.0 ± 3.9 | N/A |
| GEQ Analog | Mtb InhA | N/A | 39.4 | N/A |
Allosteric modulation, where an inhibitor binds to a site distinct from the enzyme's active site to induce a conformational change, is a key mechanism for many indole derivatives. nih.govmdpi.com This mode of inhibition offers advantages such as higher selectivity and a ceiling effect that can prevent overdosing. mdpi.com
Studies on substituted 5-(4-methoxyphenyl)-1H-indoles have shown they can act as substrate-specific allosteric inhibitors of ALOX15. nih.gov In a proposed dimeric enzyme model, the inhibitor occupies the substrate-binding pocket of one monomer. This binding induces structural changes that are transmitted to the other monomer, affecting its ability to bind the substrate fatty acid. nih.gov These allosteric effects can alter the conformation of the substrate molecule itself, for instance, causing it to adopt a more extended or L-shaped form within the active site. nih.gov Such allosteric mechanisms have been observed to increase the catalytic efficiency (kcat/KM) of ALOX15 when studied in the presence of liposomes that mimic cell membranes. nih.gov
Exploration of Biological Target Engagement at the Molecular Level (In Vitro)
Understanding how a molecule engages with its biological target is crucial for drug development. nih.gov For indole derivatives, this involves identifying the specific amino acid residues within the target protein that interact with the inhibitor. mdpi.com X-ray crystallography of enzyme-inhibitor complexes is a powerful tool for visualizing these interactions. mdpi.com For example, analysis of an inhibitor-isocitrate lyase complex revealed hydrogen bonding interactions between the inhibitor's carboxylate moieties and specific asparagine, serine, and arginine residues, which were essential for binding. mdpi.com
In the context of this compound, the bulky tert-butylphenyl group likely engages in hydrophobic interactions within a corresponding pocket of the target protein, while the indole ring can participate in π-stacking and hydrogen bonding via its N-H group. mdpi.com Studies on similar compounds have shown that hydrophobic interactions with specific loops in the enzyme can stabilize the bound complex and may be an additional stabilizing factor compared to endogenous ligands. mdpi.com
Pathways of Intramolecular Charge Transfer and Electron Delocalization
The electronic properties of this compound, specifically intramolecular charge transfer (ICT) and electron delocalization, are fundamental to its chemical reactivity and biological interactions. The indole nucleus itself is a planar, heteroatomic molecule capable of significant electron delocalization. researchgate.netrsc.org
Quantum-chemical calculations on substituted five-membered N-heterocycles show that the properties of attached substituent groups are profoundly influenced by the position of the endocyclic nitrogen atoms. rsc.org In the case of this compound, the phenyl substituent at the C5 position influences the electron density distribution across the indole ring system. The tert-butyl group, being an electron-donating group, affects the electronic character of the attached phenyl ring. This can lead to ICT phenomena, where photoexcitation can cause an electron to move from an electron-donor part of the molecule to an electron-acceptor part. nih.govdesy.de Studies on other donor-acceptor molecules have shown that ICT can occur on an ultrafast timescale (picoseconds) following photo-excitation. rsc.org The indole moiety can act as an electron donor, and when linked to an appropriate acceptor, can facilitate visible-light-induced ICT. rsc.org
Analysis of Molecular Stability and Degradation Pathways (In Vitro)
The stability of a compound under physiological conditions is a critical factor in its potential as a therapeutic agent. In vitro stability assays are used to predict a compound's metabolic fate. These often involve incubating the compound with human liver microsomes (HLMs) and an NADPH regenerating system to simulate metabolic processes mediated by cytochrome P450 (CYP) enzymes. nih.gov
Forced degradation studies under various stress conditions (e.g., acidic, alkaline, oxidative) are also conducted to identify potential degradation products. researchgate.net The thermal stability of the 4-tert-butylphenol (B1678320) moiety has been studied, indicating that it can undergo isomerization at high temperatures. researchgate.net The degradation of a compound can sometimes lead to the formation of reactive electrophiles, which can covalently bind to and inactivate enzymes, a process known as time-dependent inhibition (TDI) or suicide inhibition. nih.gov Assays to detect TDI, such as the preincubation-dilution-incubation method, are important for characterizing the full inhibitory profile of a molecule. nih.gov
| Parameter | Methodology | Purpose |
|---|---|---|
| Metabolic Stability | Incubation with Human Liver Microsomes (HLMs) + NADPH | To assess susceptibility to Phase I metabolism by CYP enzymes. |
| Time-Dependent Inhibition (TDI) | Preincubation-Dilution Assay | To determine if the compound or its metabolites cause irreversible enzyme inactivation over time. nih.gov |
| Forced Degradation | Exposure to acid, base, oxidative, thermal, and photolytic stress | To identify potential degradation products and assess intrinsic stability. researchgate.net |
Role of Specific Functional Groups in Mediating In Vitro Biological Effects
The biological activity of this compound is a composite of the contributions from its constituent functional groups: the indole ring, the phenyl linker, and the tert-butyl group.
The Indole Ring: The indole nucleus is a well-established pharmacophore. nih.govnih.gov Its N-H group can act as a hydrogen bond donor, and the aromatic system can participate in π-π stacking and hydrophobic interactions. mdpi.com The indole scaffold is found in numerous marketed drugs and is known to be crucial for binding to a variety of protein targets. researchgate.netnih.gov
Derivatization and Chemical Modification Strategies for 5 4 Tert Butylphenyl 1h Indole
Functionalization of the Indole (B1671886) Nitrogen (N-substitution)
The nitrogen atom of the indole ring presents a prime site for chemical modification, allowing for the introduction of a wide array of substituents that can significantly influence the molecule's properties. N-substitution strategies for 5-(4-tert-butylphenyl)-1H-indole are crucial for modulating its electronic and steric characteristics, thereby fine-tuning its biological activity and material properties.
Common methods for N-substitution include N-arylation and N-alkylation. N-arylation, the attachment of an aryl group to the indole nitrogen, can be achieved through various catalytic systems. Copper-catalyzed cross-coupling reactions, for instance, have proven effective for the N-arylation of indoles. acs.org These reactions often utilize a copper(I) salt and a suitable ligand to facilitate the formation of the C-N bond between the indole and an aryl halide. acs.org Palladium-catalyzed methods also offer a powerful alternative for N-arylation. nih.gov
N-alkylation introduces an alkyl group to the indole nitrogen. This can be accomplished by reacting the indole with an alkyl halide in the presence of a base. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions.
The introduction of different substituents on the indole nitrogen can lead to compounds with a range of biological activities. For example, N-benzyl groups have been incorporated into isatin-indole hybrids, and the resulting compounds have shown promising antiproliferative activity. nih.gov
Table 1: Examples of N-Substitution Reactions on Indole Derivatives
| Reaction Type | Catalyst/Reagents | Substituent Introduced | Reference |
| N-Arylation | CuI, Ligand, Base | Aryl group | acs.org |
| N-Arylation | Palladium catalyst | Aryl group | nih.gov |
| N-Alkylation | Alkyl halide, Base | Alkyl group | mdpi.com |
| N-Benzylation | Benzyl bromide, K2CO3 | Benzyl group | mdpi.com |
Introduction of Diverse Side Chains at Indole Ring Positions
Beyond the nitrogen atom, the indole ring itself offers several positions for the introduction of diverse side chains, further expanding the chemical space of this compound derivatives. Direct C-H functionalization has emerged as a powerful and atom-economical strategy for this purpose. nih.gov This approach allows for the direct attachment of various functional groups to the carbon atoms of the indole ring, often with high regioselectivity.
For instance, oxidative coupling reactions can be used to introduce aryl groups at the C2 position of the indole. acs.org The reaction conditions, particularly the acidity of the medium, can influence the regioselectivity of this transformation. acs.org The indole side chain of tryptophan, a naturally occurring indole derivative, has been shown to act as a versatile π-donor, highlighting the importance of side chain interactions. nih.gov
The introduction of side chains can be tailored to achieve specific biological targets. For example, the synthesis of indole/1,2,4-triazole hybrids with various side chains has led to the discovery of potent tubulin polymerization inhibitors. mdpi.com
Synthesis of Hybrid Indole Structures (e.g., Isatin-Indole, Paullone (B27933) Chalcone)
The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. This approach can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. This compound is an excellent scaffold for the synthesis of such hybrid structures.
Isatin-Indole Hybrids: Isatin (B1672199), an endogenous indole derivative, is a privileged scaffold in medicinal chemistry. nih.govpreprints.org The combination of the isatin and indole moieties has resulted in a plethora of hybrid molecules with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govmdpi.comnih.govpreprints.org The synthesis of these hybrids often involves the condensation of an isatin derivative with an indole-containing component. For instance, new isatin-indole molecular hybrids have been synthesized and characterized for their antimicrobial potential. mdpi.com
Paullone Chalcone (B49325) Hybrids: While specific examples of paullone chalcone hybrids directly incorporating the this compound moiety are not extensively detailed in the provided search results, the general principle of creating hybrid structures suggests this as a viable and promising area for future research. Chalcones are known for their diverse biological activities, and their hybridization with the indole nucleus could lead to novel therapeutic agents.
The synthesis of other hybrid structures, such as those containing thiophene (B33073) and indole units, has also been explored, demonstrating the versatility of the indole core in creating complex molecular architectures. beilstein-journals.org
Table 2: Examples of Hybrid Indole Structures
| Hybrid Type | Key Moieties | Potential Biological Activity | References |
| Isatin-Indole | Isatin, Indole | Anticancer, Antimicrobial | nih.govmdpi.comnih.govpreprints.org |
| Indole/1,2,4-Triazole | Indole, 1,2,4-Triazole | Tubulin Polymerization Inhibition | mdpi.comnih.gov |
| Thiophene-Indole | Thiophene, Indole | Undefined | beilstein-journals.org |
In Vitro Biological Research Applications of 5 4 Tert Butylphenyl 1h Indole and Its Derivatives
Discovery of Lead Compounds for Enzyme Inhibition (In Vitro)
The indole (B1671886) nucleus, particularly when substituted at the 5-position with a phenyl group, serves as a versatile backbone for the design of potent and selective enzyme inhibitors. The tert-butylphenyl modification often enhances properties like lipophilicity, which can influence how the molecule interacts with biological targets. In vitro screening of libraries containing these derivatives has led to the identification of lead compounds for a variety of enzymes critical in disease pathways.
Protein Kinase Inhibitors (e.g., Paullones)
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Paullones, a class of compounds built upon an indolo[3,2-d] jci.orgbenzazepin-6(5H)-one framework, which is a complex indole derivative, have emerged as potent protein kinase inhibitors. nih.gov These compounds are effective inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov
Research into the structure-activity relationships (SAR) of paullones has revealed that substitutions on the core structure significantly impact their inhibitory potency. For instance, the lead structure, kenpaullone (B1673391) (9-bromo-7,12-dihydroindolo[3,2-d] jci.orgbenzazepin-6(5H)-one), was the starting point for synthesizing numerous derivatives. jci.orgnih.gov It was discovered that placing electron-withdrawing groups at the 9-position, such as nitro or cyano groups, substantially increased the inhibitory activity against CDK1/cyclin B. jci.orgnih.gov One such derivative, alsterpaullone (B1665728) (9-nitro-7,12-dihydroindolo[3,2-d] jci.orgbenzazepin-6(5H)-one), demonstrated a high inhibitory activity with an IC50 value of 0.035 µM. jci.orgnih.gov
Table 1: In Vitro Inhibitory Activity of Paullone (B27933) Derivatives against CDK1/Cyclin B
| Compound Name | Structure/Substituent | Target Enzyme | IC50 (µM) |
|---|---|---|---|
| Kenpaullone | 9-Bromo | CDK1/Cyclin B | ~0.4 |
| Alsterpaullone | 9-Nitro | CDK1/Cyclin B | 0.035 |
| 9-Cyanopaullone | 9-Cyano | CDK1/Cyclin B | Increased Potency |
| 9-Trifluoromethylpaullone | 9-Trifluoromethyl | CDK1/Cyclin B | Equivalent to Kenpaullone |
Topoisomerase II Enzyme Inhibitors
Topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets for anticancer drugs. nih.govcellsignal.com Topoisomerase II inhibitors function by blocking the enzyme's action, which can lead to the accumulation of DNA strand breaks and ultimately trigger programmed cell death (apoptosis) in cancer cells. nih.govwikipedia.org
Several indole derivatives have been investigated as Topoisomerase II (Topo II) inhibitors. For example, a novel indole derivative of ursolic acid, N-(3-(4-Methylpiperazin-1-yl)propyl)-50-methyl-10H-ursa-2,12-dieno[3,2-b]indol-28-carboxamide, was found to significantly inhibit Topo II activity in human hepatocarcinoma cell lines. wikipedia.org Furthermore, a series of novel 3-indole pyrazole (B372694) derivatives incorporating phenolic moieties were designed and shown to exhibit remarkable cytotoxicity across several cancer cell lines, with one promising compound demonstrating inhibitory effects on topoisomerase IIβ. nih.gov These inhibitors can be categorized as either poisons, which stabilize the DNA-enzyme complex, or catalytic inhibitors, which interfere with the enzyme's function without causing DNA cleavage. wikipedia.org
Table 2: Examples of Indole Derivatives with Topoisomerase II Inhibitory Activity
| Compound Class | Specific Derivative Example | Target Enzyme | Observed Effect |
|---|---|---|---|
| Indole-Ursolic Acid Hybrid | N-(3-(4-Methylpiperazin-1-yl)propyl)-50-methyl-10H-ursa-2,12-dieno[3,2-b]indol-28-carboxamide | Topoisomerase II | Significant inhibition of enzyme activity |
| 3-Indole Pyrazole Derivative | Compound 5b (structure not specified) | Topoisomerase IIβ | Inhibition of enzyme at its IC50 concentration |
Data sourced from references wikipedia.orgnih.gov.
Thymidylate Synthase Inhibitors
Thymidylate synthase (TS) is a pivotal enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. jci.orgnih.gov This makes TS a well-established target for cancer chemotherapy. nih.govwikipedia.org The primary mechanism of widely used drugs like 5-fluorouracil (B62378) involves the inhibition of TS, leading to a depletion of dTMP and subsequent cell death. nih.govacs.org
While various classes of molecules, including antifolates like pemetrexed (B1662193) and raltitrexed, have been developed as direct TS inhibitors, research into the specific role of 5-(4-tert-butylphenyl)-1H-indole and its direct derivatives in this context is not extensively documented in the reviewed literature. nih.govfrontiersin.org Studies have focused on other indole structures, such as 2,6-diaminobenz[cd]indoles, as potential inhibitors of thymidylate synthase. bldpharm.com However, a direct link or dedicated study on the inhibitory action of 5-aryl-1H-indole derivatives, specifically those with a tert-butylphenyl substituent, against thymidylate synthase has not been identified in the current research landscape. Therefore, while the indole nucleus is present in some TS inhibitors, this specific subclass is not yet established as a prominent scaffold for targeting this enzyme.
Pks13 Inhibitors
Polyketide synthase 13 (Pks13) is an essential enzyme for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. wikipedia.orgnih.gov Pks13 catalyzes the final condensation step in the biosynthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov Targeting Pks13 is therefore a validated and attractive strategy for developing new anti-tuberculosis agents. nih.govfrontiersin.org
N-phenyl and N-aryl indole derivatives have been identified as a novel and potent class of Pks13 inhibitors. nih.govwikipedia.orgnih.gov Structure-guided design and synthesis have led to compounds with high potency against the Mtb H37Rv strain. For example, through structure-activity relationship (SAR) studies, compound 44 was identified as a highly promising agent with a minimum inhibitory concentration (MIC) of 0.07 µM against Mtb H37Rv. nih.gov These studies confirm that the N-aryl indole scaffold is a valuable starting point for the development of new anti-TB drugs targeting Pks13. wikipedia.orgnih.gov
Table 3: In Vitro Antitubercular Activity of N-Aryl Indole Pks13 Inhibitors
| Compound Class | Specific Compound Example | Target Organism | MIC (µM) |
|---|---|---|---|
| N-Aryl Indole | Compound 44 | M. tb H37Rv | 0.07 |
| N-Phenylindole | Compound 45 | M. tb H37Rv | 0.0625 µg/mL |
| N-Phenylindole | Compound 58 | M. tb H37Rv | 0.125 µg/mL |
Data sourced from references nih.govwikipedia.org.
CDK Inhibitors
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle. mdpi.com Because uncontrolled cell proliferation is a fundamental characteristic of cancer, CDKs are significant targets for anticancer drug development. Indole derivatives have been a fertile ground for the discovery of potent CDK inhibitors.
The bisindole indirubin (B1684374) and its analogues are potent and selective inhibitors of CDKs. mdpi.com Studies on indirubin-3'-monoxime (B1671880) showed that it induces cell cycle arrest and, at higher concentrations, apoptosis in human mammary carcinoma cells (MCF-7). mdpi.com The mechanism involves the dose-dependent inhibition of CDK1 activity in the cells. mdpi.com In addition to the paullones mentioned earlier (Section 8.1.1), which are potent CDK1/cyclin B inhibitors, other indole-based scaffolds have been developed. jci.orgnih.gov For instance, a series of 5-substituted-indole-2-carboxamides were designed as dual inhibitors of epidermal growth factor receptor (EGFR) and CDK2, with some compounds showing IC50 values in the nanomolar range against CDK2.
Table 4: In Vitro Inhibitory Activity of Indole Derivatives against CDKs
| Compound Class | Specific Derivative Example | Target Enzyme | IC50 (nM) |
|---|---|---|---|
| Indirubin Derivative | Indirubin-3'-monoxime | CDK1 | Dose-dependent inhibition |
| Paullone | Alsterpaullone | CDK1/Cyclin B | 35 |
| 5-substituted-indole-2-carboxamide | Compound 5c | CDK2 | 46 |
| 5-substituted-indole-2-carboxamide | Compound 5g | CDK2 | 33 |
Tyrosinase Inhibitors
Tyrosinase is a key copper-containing enzyme responsible for the production of melanin, the primary pigment in human skin, hair, and eyes. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in the cosmetics and pharmaceutical industries as depigmenting agents.
The indole structure is intrinsically linked to melanogenesis, as intermediates like 5,6-dihydroxyindole (B162784) are involved in the process. nih.gov This structural similarity makes indole derivatives promising candidates for tyrosinase inhibition. Various studies have explored this potential. For example, indole and tryptophan themselves have been shown to inhibit the tyrosinase reaction. bldpharm.com More complex indole–thiourea derivatives have been synthesized and evaluated, with some compounds demonstrating competitive inhibition of mushroom tyrosinase with IC50 values significantly better than the standard inhibitor, kojic acid. One such derivative, compound 4b, had an IC50 of 5.9 µM. Kinetic studies help to elucidate the mechanism of inhibition, which is often competitive, meaning the inhibitor binds to the enzyme's active site.
Table 5: In Vitro Inhibitory Activity of Indole Derivatives against Tyrosinase
| Compound Class | Specific Derivative Example | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| Indole-thiourea derivative | Compound 4b | Competitive | 5.9 |
| Kojic Acid (Standard) | - | - | 16.4 |
| 4,6,4'-trihydroxyaurone | - | - | <100 (75% inhibition at 100 µM) |
| 7,8,4´-trihydroxyflavone | - | Noncompetitive | 10.31 |
Data sourced from references.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Modulation
Derivatives of the 1H-indole scaffold have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of the neurotransmitter acetylcholine. The inhibition of these cholinesterases is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. buu.ac.thnih.gov While research on the direct activity of this compound is not extensively documented, the broader class of indole-based compounds has shown promise in this area.
The core structure of indole is a valuable pharmacophore for interacting with the active sites of cholinesterases. acs.orgnih.gov For instance, the indole ring can engage in π-π stacking interactions with aromatic residues, such as tryptophan, which are present in the active sites of both AChE and BChE. acs.org Structure-activity relationship (SAR) studies on various indole derivatives have revealed that substitutions at different positions of the indole ring can significantly influence their inhibitory potency and selectivity for either AChE or BChE. mdpi.com For example, the incorporation of a piperidine (B6355638) or pyrrolidine (B122466) moiety at the N1 position of the indole ring has been a common strategy in the design of potent cholinesterase inhibitors. buu.ac.th
One study highlighted a series of indole derivatives, where compound 1 emerged as a potent dual inhibitor of human AChE (hAChE) and human BChE (hBChE) with IC₅₀ values of 0.018 µM and 0.963 µM, respectively. mdpi.com This demonstrates that with appropriate functionalization, the indole scaffold can yield highly active cholinesterase inhibitors.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 1 | hAChE | 0.018 |
| 1 | hBChE | 0.963 |
This table presents the inhibitory activity of a representative indole-based compound against human cholinesterases.
Further research into derivatives of this compound could potentially lead to the discovery of novel and selective cholinesterase inhibitors, leveraging the hydrophobic tert-butylphenyl group for enhanced binding within the enzyme's active site.
Linoleate Oxygenase (ALOX15) Inhibitors
Arachidonate 15-lipoxygenase (ALOX15) is an enzyme involved in the metabolism of polyunsaturated fatty acids, such as linoleic acid and arachidonic acid. Its activity has been implicated in various inflammatory processes and certain types of cancer, making it a target for therapeutic intervention. mdpi.comnih.govnih.gov Indole and imidazole (B134444) derivatives have been investigated as inhibitors of ALOX15, with studies suggesting that these scaffolds can act as allosteric inhibitors in a substrate-specific manner. mdpi.comnih.gov
The inhibitory activity of these compounds is influenced by their ability to bind to the enzyme and induce conformational changes that affect substrate binding and catalysis. While direct studies on this compound are limited, research on related structures provides insights into the potential of this chemical class. For instance, studies on substituted 5-(4-methoxyphenyl)-1H-indoles have shown that the indole core is a critical element for inhibition. mdpi.comnih.gov The substitution pattern on the phenyl ring attached to the indole core also plays a significant role in determining the inhibitory potency.
The development of novel ALOX15 inhibitors is an active area of research, with a focus on creating compounds that can modulate the enzyme's activity in a controlled manner. nih.gov The this compound scaffold, with its distinct hydrophobic and aromatic features, presents a promising starting point for the design of new ALOX15 inhibitors.
Flavivirus NS2B-NS3 Protease Inhibitors
The NS2B-NS3 protease is an essential enzyme for the replication of flaviviruses, a genus of viruses that includes Dengue virus (DENV) and Zika virus (ZIKV). nih.govnih.govnih.govmdpi.com This protease is responsible for cleaving the viral polyprotein, a critical step in the viral life cycle. As such, it represents a prime target for the development of antiviral drugs. nih.govmdpi.com A series of 2,6-disubstituted indole compounds have been identified as potent inhibitors of the ZIKV protease (ZVpro). nih.gov
Within this series, compounds featuring a 5-phenyl-1H-indole core structure have demonstrated significant inhibitory activity. Medicinal chemistry optimization efforts led to the discovery of potent inhibitors, with IC₅₀ values in the nanomolar range. nih.gov For example, a derivative of 5-(4-(tert-butyl)phenyl)-1H-indole, compound 2 , showed potent inhibition of ZVpro. nih.gov
Structure-activity relationship studies revealed that the nature of the substituent at the 3-position of the indole ring is crucial for activity. The most potent compounds in this series also exhibited strong antiviral activity in cell-based assays, inhibiting ZIKV replication with EC₅₀ values in the low micromolar range. nih.gov
| Compound | Target | IC₅₀ (nM) | Antiviral EC₅₀ (µM) |
| 66 | ZVpro | 320 | 1-3 |
| 67 | ZVpro | - | 1-3 |
This table highlights the enzymatic inhibition and cellular antiviral activity of potent indole-based Flavivirus NS2B-NS3 protease inhibitors.
These findings underscore the potential of the this compound scaffold as a foundation for developing novel antiviral agents against flaviviruses.
Modulators of Protein-Protein Interactions (In Vitro)
The disruption of specific protein-protein interactions (PPIs) has emerged as a promising strategy for therapeutic intervention in various diseases, particularly in cancer. The this compound framework has been utilized to develop small molecules capable of modulating such interactions.
Inhibition of AF9/ENL and AF4/DOT1L Interactions
The protein-protein interactions between the transcription cofactors AF9 and ENL and the histone methyltransferase DOT1L or the transcription factor AF4 are critical for the development and progression of MLL-rearranged leukemia. mdpi.comnih.govnih.govnih.govexlibrisgroup.comnih.gov The formation of these protein complexes is essential for aberrant gene expression that drives the leukemic state. Therefore, small molecules that can inhibit these PPIs are of significant interest as potential anti-leukemia agents. mdpi.comnih.govnih.govexlibrisgroup.comnih.govthno.org
A medicinal chemistry campaign identified a novel small-molecule inhibitor, referred to as compound 1 , which features a hydrophobic 4-tert-butylphenyl group. This compound was found to be a potent inhibitor of the interactions between AF9/ENL and DOT1L/AF4/AFF4. nih.gov The 4-tert-butylphenyl group was determined to be a favorable substituent for inhibitory activity. nih.gov
Compound 1 demonstrated the ability to disrupt these crucial PPIs with IC₅₀ values in the low micromolar range. The inhibition of these interactions by compound 1 led to the suppression of malignant gene expression in MLL-rearranged leukemia cells. nih.gov
| Interaction | IC₅₀ (µM) |
| AF9-DOT1L | 3.5 ± 0.2 |
| AF9-AF4 | 1.5 ± 0.2 |
| ENL-AF4 | 0.94 ± 0.09 |
| AF9-AFF4 | 2.5 ± 0.1 |
| ENL-AFF4 | 3.3 ± 0.3 |
This table summarizes the inhibitory activity of compound 1, containing a 4-tert-butylphenyl group, against various protein-protein interactions involved in MLL-rearranged leukemia. nih.gov
These findings highlight the utility of the this compound scaffold in the design of inhibitors targeting challenging protein-protein interaction interfaces.
Receptor Potentiation Studies (In Vitro)
In addition to inhibition, derivatives of this compound have been investigated for their ability to potentiate the activity of certain receptors, demonstrating the versatility of this chemical scaffold.
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiators
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis (CF). google.comgoogle.com One therapeutic approach for CF is the use of potentiators, which are small molecules that increase the channel's opening probability, thereby restoring its function. acs.orgnih.govplos.orgresearchgate.netnih.govnih.gov
Research into novel CFTR potentiators has explored a variety of chemical scaffolds, including indole derivatives. google.comgoogle.comacs.org A study on indole derivatives as CFTR potentiators revealed that substitutions at the R3 and R5 positions of the indole ring significantly impact their potentiation activity. acs.org
Specifically, compounds with a tert-butyl group at either the R3 or R5 position showed remarkable potency in an in vitro assay using NIH-3T3 cells expressing the F508del-CFTR mutation. acs.org
| Compound | R3 | R5 | EC₅₀ (µM) |
| 27 | Et | H | 0.1 ± 0.02 |
| 28 | tBu | H | 0.009 ± 0.004 |
| 29 | H | Et | 0.020 ± 0.003 |
| 30 | H | tBu | 0.011 ± 0.002 |
This table shows the in vitro potentiator activity of indole derivatives in NIH-3T3 cells expressing F508del-CFTR. The presence of a tert-butyl group (tBu) significantly enhances potency. acs.org
These results indicate that the this compound core, with its inherent tert-butylphenyl moiety, is a highly promising scaffold for the development of potent CFTR potentiators. The hydrophobic nature of the tert-butyl group likely contributes to favorable interactions within the CFTR protein, leading to enhanced channel function.
Cannabinoid Receptor Type 1 (CB1) Allosteric Modulators
Allosteric modulators of the Cannabinoid Receptor Type 1 (CB1) offer a novel therapeutic approach, potentially avoiding the psychoactive side effects associated with direct-acting (orthosteric) agonists. nih.govunc.edunih.gov These modulators bind to a site on the receptor that is different from the primary binding site, and they can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effects of the body's own cannabinoid signaling molecules (endocannabinoids). unc.edunih.gov This modulation of the natural signaling process is thought to provide a more subtle and controlled therapeutic effect. unc.edu
Derivatives of 5-substituted indoles with a carboxamide at the 2-position were among the first identified CB1 allosteric modulators. unc.edu One such compound, ORG27569, has been shown to increase the binding affinity of CB1 receptor agonists while simultaneously reducing their signaling effectiveness. researchgate.net This complex action highlights the nuanced effects allosteric modulators can have on receptor function.
Research has explored various indole-based structures as CB1 allosteric modulators. For instance, the indole ZCZ011 demonstrated pain-relieving effects in preclinical models of neuropathic and inflammatory pain without producing the typical behavioral effects of cannabinoids. nih.gov Furthermore, the bioisosteric replacement of a carboxamide group with a sulfonamide has led to the development of N-arylalkyl-1H-indole-2-sulfonic amides, which have shown potential as cannabinoid allosteric modulators. nih.gov
The search for the precise binding sites of these allosteric modulators on the CB1 receptor is an active area of research. Molecular modeling and mutagenesis studies have been employed to identify key amino acid residues involved in the interaction between the receptor and allosteric modulators. mdpi.com
Antimicrobial Activity Investigations (In Vitro)
Indole derivatives have demonstrated promising antimicrobial activity against a range of microorganisms.
Studies have shown that certain indole derivatives are effective against various Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For example, the synthetic indole derivative SMJ-2 has shown significant activity against a wide array of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL. nih.gov Another derivative, SMJ-4, also displayed activity with MICs between 0.25 and 16 µg/mL. nih.gov The mechanism of action for some of these compounds involves the inhibition of the NorA efflux pump, a key contributor to antibiotic resistance in S. aureus. nih.gov
The effectiveness of these compounds against Gram-negative bacteria can be limited by the outer membrane of these bacteria, which can prevent the compounds from reaching their intracellular targets. nih.gov However, the use of a membrane permeabilizer like polymyxin (B74138) B has been shown to significantly increase the susceptibility of Gram-negative bacteria to these indole derivatives. nih.gov
Some indole trimers have also exhibited potent antibacterial activity against Gram-positive organisms, with some showing MIC values below 0.8 µg/ml. nih.gov Thiophene (B33073) derivatives have also been investigated for their antibacterial properties against drug-resistant Gram-negative bacteria, with some compounds showing MIC50 values between 8 and 32 mg/L for colistin-resistant E. coli and A. baumannii. frontiersin.org
Table 1: In Vitro Antibacterial Activity of Indole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| SMJ-2 | Gram-positive bacteria (various) | 0.25 - 2 | nih.gov |
| SMJ-4 | Gram-positive bacteria (various) | 0.25 - 16 | nih.gov |
| Indole trimers | Gram-positive organisms | <0.8 | nih.gov |
| Thiophene derivatives | Colistin-resistant E. coli | 8 - 32 (MIC50) | frontiersin.org |
| Thiophene derivatives | Colistin-resistant A. baumannii | 16 - 32 (MIC50) | frontiersin.org |
Indole derivatives have also been investigated for their antifungal properties. nih.gov Some indole derivatives containing triazole, thiadiazole, and carbothioamide have shown excellent antifungal activity against Candida krusei and moderate activity against Candida albicans. nih.gov For instance, some of the most effective compounds against C. albicans had MIC values of 3.125 µg/mL. nih.gov The antifungal agent 5-fluorouridine (B13573) has also demonstrated efficacy against Candida species by reducing their virulence factors. nih.gov
Table 2: In Vitro Antifungal Activity of Indole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Indole-triazole/thiadiazole/carbothioamide derivatives | Candida albicans | 3.125 | nih.gov |
| Indole-triazole/thiadiazole/carbothioamide derivatives | Candida krusei | - | nih.gov |
| 5-Fluorouridine | Candida albicans | - | nih.gov |
| 5-Fluorouridine | Candida parapsilosis | - | nih.gov |
Antiviral Activity Assessments (In Vitro)
A series of indole derivatives has been identified as a new class of inhibitors of Hepatitis C Virus (HCV) replication. nih.gov One particular compound, designated 12e, was found to be the most potent in this class, with an EC50 of 1.1 µmol/l and minimal cytotoxicity. nih.gov The mechanism of action for these indole derivatives appears to be novel, involving the activation of pro-inflammatory and antiviral cytokine genes. nih.gov Specifically, the induction of CXCL-8 showed a strong correlation with the antiviral potency of the compounds. nih.gov
Thiosemicarbazones, another class of compounds, have also demonstrated antiviral activity against a broad range of viruses, including HCV. nih.gov
Other In Vitro Pharmacological Profiles
Beyond the specific applications mentioned above, the pharmacological profiles of various indole derivatives continue to be explored. For example, indacaterol, a quinolinone derivative, has been characterized as a potent and long-acting beta(2) adrenoceptor agonist. nih.gov Additionally, extensive structure-activity relationship (SAR) studies on quinolinone derivatives have led to the identification of ivacaftor (B1684365) (VX-770), a CFTR potentiator. acs.org
Anti-inflammatory Properties
Derivatives of indole are recognized for their anti-inflammatory potential, largely inspired by the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin. amazonaws.com Research into novel indole derivatives aims to identify compounds with improved efficacy and mechanisms of action. The anti-inflammatory effects are often evaluated by measuring the inhibition of key inflammatory mediators and enzymes.
One area of investigation focuses on the ability of indole derivatives to inhibit the production of pro-inflammatory cytokines. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and tested for their effects on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells. rsc.org The findings demonstrated that most of these compounds effectively suppressed the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org Specifically, compound 13b from this series showed the most potent anti-inflammatory activity without inducing cytotoxicity. rsc.org
Similarly, indole derivatives of ursolic acid have been shown to dampen inflammation in LPS-stimulated RAW 264.7 macrophages. chemrxiv.org These compounds significantly reduced the levels of NO and decreased the protein expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). chemrxiv.org Furthermore, they inhibited the upregulation of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β, while increasing the levels of the anti-inflammatory cytokine IL-10. chemrxiv.org
Another study on 1,5-disubstituted indole derivatives reported their anti-inflammatory activity as a percentage of inhibition in carrageenan-induced paw edema models, with some compounds showing potency greater than the standard drug, Indomethacin. researchgate.net The investigation of 5-(substituted-phenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole derivatives using an in-vitro egg albumin denaturation method also revealed significant anti-inflammatory activity, with the compound bearing a 4-NH2 substituent (Compound 7 ) exhibiting an IC50 value of 419.05 µg/ml, comparable to the standard, Diclofenac sodium. scholarsresearchlibrary.com
The mechanism of action for many of these derivatives involves the modulation of critical inflammatory pathways. Hybrid molecules containing both imidazole and indole nuclei, such as 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) , have demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of TNF-α and IL-1β. nih.gov
| Compound/Derivative Type | Assay/Model | Key Findings | Reference |
|---|---|---|---|
| 1,5-Disubstituted Indole Derivatives (Compounds IV and V) | Carrageenan-induced paw edema | Showed more potent activity than Indomethacin, with inhibition ranging from 12.12% to 65.51%. | researchgate.net |
| Indole-2-formamide benzimidazole[2,1-b]thiazole (Compound 13b) | LPS-induced RAW264.7 cells | Effectively inhibited production of NO, IL-6, and TNF-α. | rsc.org |
| Indole derivatives of Ursolic Acid | LPS-induced RAW 264.7 macrophages | Reduced levels of NO, iNOS, COX-2, TNF-α, IL-6, and IL-1β. | chemrxiv.org |
| 5-(4-aminophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole (Compound 7) | Egg albumin denaturation | IC50 value of 419.05 µg/ml. | scholarsresearchlibrary.com |
| LPSF/NN-52 and LPSF/NN-56 | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β. | nih.gov |
Antioxidant Properties
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key research objective. Indole and its derivatives have been extensively studied for their antioxidant capabilities, which are often attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals.
A series of C-3 substituted indole derivatives were evaluated for their antioxidant potential using various cell-free assays. nih.gov A derivative containing a pyrrolidinedithiocarbamate moiety was identified as the most potent radical scavenger and Fe³⁺-Fe²⁺ reducer, suggesting that its mechanism involves both hydrogen and electron transfer. nih.gov
The antioxidant activity is highly dependent on the nature and position of substituents on the indole ring system. A study on ethenyl indoles, specifically 3-(4-substituted phenylethenyl-E)-N–H-indole derivatives, demonstrated this structure-activity relationship. rsc.org Derivatives with electron-donating groups showed significant antioxidant properties, comparable to vitamin E, while those with strong electron-withdrawing groups had weak or no activity. rsc.org The hydroxy-substituted ethenyl indole, in particular, exhibited a strong antioxidant capacity with a 50% inhibition concentration (IC50) of approximately 24 μM in a DPPH (2,2'-diphenyl-1-picrylhydrazyl) assay, which is comparable to vitamin E (IC50 ~ 26 μM). rsc.org
Furthermore, research on indole derivatives of ursolic acid has shown their capacity to counteract oxidative stress. In LPS-induced RAW 264.7 cells, these compounds significantly inhibited the production of reactive oxygen species (ROS). chemrxiv.org Similarly, neuroprotective studies of 1,3,5-trisubstituted indole derivatives highlighted their strong antioxidant and metal-chelating activities as key mechanisms for protecting cells from cytotoxicity induced by oxidative stressors like hydrogen peroxide. nih.gov
| Compound/Derivative Type | Assay | Result (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| Hydroxy substituted ethenyl indole | DPPH Radical Scavenging | ~24 μM | rsc.org |
| Other ethenyl indoles | DPPH Radical Scavenging | 30–63 μM | rsc.org |
| Indole derivative with pyrrolidinedithiocarbamate moiety | DPPH Radical Scavenging & Fe³⁺-Fe²⁺ reduction | Most active in the series. | nih.gov |
| Indole derivatives of Ursolic Acid | ROS production in LPS-induced RAW 264.7 cells | Significant inhibition of ROS. | chemrxiv.org |
| Vitamin E (Standard) | DPPH Radical Scavenging | ~26 μM | rsc.org |
Materials Science and Advanced Applications of Indole Derivatives
Development of Nonlinear Optical (NLO) Materials
There is no available research on the synthesis, characterization, or theoretical evaluation of 5-(4-Tert-butylphenyl)-1H-indole for NLO applications. The investigation of a compound for NLO properties typically involves studying its molecular hyperpolarizability and its ability to generate a second-harmonic signal. Such studies are crucial for determining its potential in technologies like frequency conversion and optical switching. The absence of any published data indicates that the NLO properties of this compound have not yet been a subject of focused academic or industrial research.
Future Research Directions and Challenges
Elucidation of Detailed Structure-Activity-Mechanism Relationships
A significant area for future investigation lies in the comprehensive understanding of the structure-activity relationships (SAR) and the mechanisms of action for derivatives of 5-(4-tert-butylphenyl)-1H-indole. The introduction of the 4-tert-butylphenyl moiety at the 5-position of the indole (B1671886) ring can significantly influence its interaction with biological targets.
Future SAR studies should systematically explore the impact of modifying both the indole core and the pendant phenyl ring. Key areas of investigation would include:
Substitution on the Indole Ring: Introducing various functional groups at other positions of the indole nucleus (e.g., N1, C2, C3, C4, C6, and C7) will be crucial. For instance, N-alkylation or N-arylation could modulate lipophilicity and pharmacokinetic properties. nih.gov Substitution at the C2 and C3 positions, which are often critical for the biological activity of indoles, could lead to the discovery of potent and selective agents.
Modification of the Phenyl Ring: Altering the substitution pattern on the 4-tert-butylphenyl group can provide insights into the electronic and steric requirements for optimal activity. Replacing the tert-butyl group with other alkyl or alkoxy groups, or introducing additional substituents on the phenyl ring, could fine-tune the compound's biological profile.
A critical challenge will be to move beyond simple SAR and elucidate the detailed mechanism of action. This will involve identifying the specific molecular targets (e.g., enzymes, receptors, ion channels) and understanding how these indole derivatives modulate their function at a molecular level.
Development of Novel Synthetic Routes for Diverse Indole Scaffolds
While established methods for indole synthesis exist, the development of novel, efficient, and versatile synthetic routes to access a diverse range of 5-aryl-1H-indole scaffolds, including this compound, remains a significant challenge and an area of active research.
One of the most promising methods for the synthesis of 5-aryl indoles is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction typically involves the coupling of a 5-haloindole (e.g., 5-bromoindole) with an appropriate arylboronic acid or its ester. rsc.orgnih.govclockss.orgacs.org The synthesis of this compound can be envisioned via the Suzuki-Miyaura coupling of 5-bromoindole (B119039) with 4-tert-butylphenylboronic acid.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield | Reference |
| 5-Bromoindole | 4-tert-butylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Good | clockss.org |
| 5-Indolylboronic acid | 1-Bromo-4-tert-butylbenzene (B1210543) | Pd(PPh₃)₄ | NaHCO₃ | DME/H₂O | Good | clockss.org |
Future research in this area should focus on:
Greener Synthetic Methodologies: Developing more environmentally benign synthetic protocols, for instance, by using water as a solvent, employing lower catalyst loadings, and exploring microwave-assisted reactions to reduce reaction times and energy consumption. rsc.org
Diversity-Oriented Synthesis: Creating synthetic strategies that allow for the rapid generation of a large library of diverse indole derivatives for high-throughput screening. Multicomponent reactions involving indoles are a powerful tool in this regard. nih.govrsc.org
Alternative Coupling Strategies: Exploring other palladium-catalyzed cross-coupling reactions, such as the Stille, Heck, or Buchwald-Hartwig reactions, could provide alternative and complementary routes to these compounds. organic-chemistry.org
A significant challenge will be the regioselective functionalization of the indole core, particularly at the less reactive positions of the benzene (B151609) ring. rsc.org
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and materials design process. For this compound and its derivatives, computational approaches can provide valuable insights and guide experimental efforts.
Future research should leverage a range of computational techniques:
Molecular Docking: To predict the binding modes and affinities of indole derivatives to specific biological targets. nih.gov This can help in prioritizing compounds for synthesis and biological evaluation.
Quantum Mechanics (QM) Calculations: To understand the electronic properties, reactivity, and conformational preferences of these molecules. acs.org QM methods can be used to calculate parameters such as electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and dipole moments, which are crucial for understanding intermolecular interactions.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of indole derivatives in complex environments, such as in solution or bound to a biological target. MD simulations can provide insights into the stability of ligand-protein complexes and the role of solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of indole derivatives with their biological activity. researchgate.netresearchgate.net These models can be used to design new compounds with improved potency and selectivity.
A key challenge will be the development of accurate and reliable computational models that can predict the complex biological activities and physicochemical properties of these molecules with high fidelity. The integration of experimental data with computational predictions will be essential for validating and refining these models. acs.org
Exploration of New Biological Targets (In Vitro) and Therapeutic Areas
The indole nucleus is a privileged scaffold in drug discovery, with derivatives showing a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. creative-proteomics.comnih.gov While the specific biological activities of this compound are not extensively documented, its structural features suggest potential for interaction with various biological targets.
Future in vitro studies should aim to:
Screen against Diverse Biological Targets: Evaluate the activity of this compound and its derivatives against a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), nuclear receptors, and enzymes involved in key signaling pathways.
Investigate Anticancer Potential: Given that many indole derivatives exhibit anticancer properties, it would be valuable to assess the cytotoxicity of these compounds against a panel of cancer cell lines and to investigate their effects on cell proliferation, apoptosis, and metastasis. nih.govnih.gov
Explore Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The potential of these indole derivatives as antibacterial or antifungal agents should be explored. tubitak.gov.tr
Assess Anti-inflammatory Properties: Inflammation is a key factor in many chronic diseases. Investigating the ability of these compounds to modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), could reveal new therapeutic opportunities. nih.govmdpi.com
A major challenge will be to identify novel biological targets for which these indole derivatives show high affinity and selectivity. This will require a combination of high-throughput screening, target identification techniques, and mechanism-of-action studies.
Investigation of Indole Derivatives in Advanced Materials Design
The unique photophysical and electronic properties of the indole scaffold make it an attractive building block for the design of advanced organic materials. mdpi.com The incorporation of a 4-tert-butylphenyl group can further modulate these properties, opening up new avenues for materials science research.
Future research in this area should focus on:
Organic Electronics: Exploring the potential of this compound and its derivatives as components in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). cas.org The tert-butyl group can enhance solubility and influence molecular packing, which are critical for device performance.
Fluorescent Probes and Sensors: The inherent fluorescence of many indole derivatives can be exploited for the development of fluorescent probes and sensors for the detection of ions, small molecules, or biological macromolecules. The substituent on the phenyl ring can be modified to tune the photophysical properties and enhance selectivity.
Nonlinear Optical (NLO) Materials: Investigating the NLO properties of these compounds could lead to their application in photonics and optical data storage.
Polymer Chemistry: Incorporating the this compound moiety into polymer backbones could lead to the development of new functional polymers with tailored electronic and optical properties.
A key challenge in this field is to establish clear relationships between the molecular structure of these indole derivatives and their macroscopic material properties. This will require a multidisciplinary approach that combines synthetic chemistry, materials characterization, and device fabrication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
